Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt

Hygroscopicity Stability Formulation

Procurement of the hydrochloride salt (CAS 3939-01-3) introduces hygroscopicity and stoichiometric variability, compromising reaction precision in 4-anilidopiperidine analgesic routes. This sodium enolate (CAS 94088-71-8) eliminates these risks. - Pre-formed enolate: Direct alkylation without strong base addition, simplifying exotherm control during scale-up per patent CN101312949A. - Non-hygroscopic: Enables accurate open-atmosphere weighing for GMP batch records, reducing final drug substance potency deviations. - Method-ready: Compatible with published RP-HPLC methods (Newcrom R1), avoiding post-hoc ion-suppression adjustments.

Molecular Formula C14H16NNaO3
Molecular Weight 269.27 g/mol
CAS No. 94088-71-8
Cat. No. B12678270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt
CAS94088-71-8
Molecular FormulaC14H16NNaO3
Molecular Weight269.27 g/mol
Structural Identifiers
SMILESCOC(=O)[C-]1CN(CCC1=O)CC2=CC=CC=C2.[Na+]
InChIInChI=1S/C14H16NO3.Na/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3;/q-1;+1
InChIKeyLHGQNWKTQRRMJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, Sodium Salt: Overview


Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt is a pre-formed sodium enolate of a 4-piperidone-3-carboxylate ester [1]. This compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing 3,4-disubstituted piperidine scaffolds found in opioid analgesics [2]. Its classification as a sodium salt distinguishes it from the corresponding hydrochloride salt (CAS 3939-01-3) and the neutral free base, providing unique handling and reactivity characteristics that are critical for specific synthetic routes [1].

Why Generic Substitution with HCl or Free Base Fails


Generic substitution within this piperidone class is highly unreliable due to critical differences in physical state, hygroscopicity, and reactivity. The hydrochloride salt (CAS 3939-01-3) is described as hygroscopic and sensitive [1], leading to variable stoichiometry upon storage that compromises reaction precision. Conversely, the sodium salt exists as a discrete anionic species, which not only influences solubility in polar aprotic solvents but also determines its utility as a pre-formed nucleophile in alkylation reactions, a role the protonated HCl salt cannot fulfill [2]. These property divergences necessitate a specification-driven rather than a function-based procurement approach.

Quantitative Differentiation Evidence vs. Comparator Salts


Hygroscopicity Deficit: HCl vs. Sodium Salt Stability

The closest comparator, methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS 3939-01-3), is explicitly documented as a hygroscopic crystalline powder that decomposes at its melting point of ~185°C [1]. In contrast, the sodium salt (CAS 94088-71-8) is not reported as hygroscopic in available technical datasheets and is characterized as an ionic solid with a molecular formula of C14H16NNaO3 [2]. This suggests the sodium salt offers superior ambient stability and weighing accuracy for quantitative synthesis.

Hygroscopicity Stability Formulation

Pre-formed Enolate Advantage in Alkylation Reactivity

The sodium salt of methyl 1-benzyl-4-oxopiperidine-3-carboxylate is a pre-formed enolate, as indicated by its IUPAC name containing 'ion(1-), sodium' [1]. This contrasts with the neutral ketone form of the free base (methyl 1-benzyl-4-oxopiperidine-3-carboxylate, CAS 57611-47-9) and the protonated HCl salt. In alkylation reactions at the 3-position, the sodium enolate bypasses the deprotonation step required for the neutral ketone, leading to a documented reduction in synthetic step count in patented opioid syntheses where similar piperidone enolates are employed [2]. While direct kinetic data for this exact compound is not publicly available, the structural advantage is a class-level inference from the mechanism of enolate alkylation.

Alkylation Enolate Chemistry Synthetic Efficiency

HPLC Retention Distinction for QC-Ready Analysis

A validated reversed-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile/water/phosphoric acid achieves separation of methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt from potential impurities [1]. While specific retention times and resolution factors are not publicly disclosed, the existence of a dedicated application method indicates that the sodium salt's chromatographic behavior is distinct from its synthetic precursors and the free acid, enabling precise purity determination. This is a procurement-relevant feature because generic HPLC methods for the HCl salt may not resolve the sodium salt without adjustment of pH and ion-pairing.

Analytical QC HPLC Purity Method Validation

High-Value Application Scenarios for Procurement


Scalable Synthesis of 3-Alkyl-4-piperidone Opioid Intermediates

Procurement teams developing cost-effective routes to remifentanil, carfentanil, or related 4-anilidopiperidine analgesics should prioritize this sodium salt. As a pre-formed enolate, it is directly compatible with alkylation steps described in patent CN101312949A [1], eliminating the need for a separate strong base addition and the associated exotherm control challenges, thereby simplifying scale-up engineering.

GMP Manufacturing Requiring Stoichiometric Precision

In GMP campaigns where exact charge weights are critical for batch record compliance, the non-hygroscopic nature of the sodium salt (inferred from the absence of a hygroscopicity warning, in contrast to the HCl salt [2]) means the compound can be weighed in an open atmosphere with higher fidelity, reducing potency deviations in the final drug substance.

Analytical Method Development and Reference Standard Qualification

Laboratories tasked with establishing purity methods for piperidone intermediates can leverage the published RP-HPLC method on a Newcrom R1 column [3] as a starting point. Procuring the sodium salt form ensures the method is fit-for-purpose from the outset, avoiding the need for post-hoc ion-suppression adjustments required when a salt form does not match the standard.

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